![molecular formula C17H24N2O B5557551 3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)
3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol, also known as Brilliant Green, is a synthetic dye that has been widely used in various scientific research applications. It was first synthesized by August Wilhelm von Hofmann in 1856 and has since been used as a biological stain, a bacteriological indicator, and an antiseptic agent.
Wissenschaftliche Forschungsanwendungen
Antimalarial Potential : A study by Nasr et al. (1978) synthesized derivatives of 3-ethylaminomethyl-2-methyl-4(1H)-quinolone, including 3-benzylaminomethyl-6-methoxy-2-methyl-4(1H)-quinolone, but found them inactive as antimalarials (Nasr, Nabih, & Burckhalter, 1978).
Chromatographic Analysis : Langenbeck, Möhring, and Dieckmann (1975) reported on the chromatographic properties of O-trimethylsilyl quinoxalinols, useful derivatives for gas chromatography of α-keto acids (Langenbeck, Möhring, & Dieckmann, 1975).
Photoluminescence and Electroluminescence : Sapochak et al. (2001) studied the photoluminescence, electroluminescence, and thermal properties of methyl substituted group III metal tris(8-quinolinolato) chelates, finding that methylation affects the photoluminescence quantum efficiency (Sapochak et al., 2001).
Cardiovascular Activity : Gupta and Misra (2008) synthesized derivatives of hexahydroquinoline, observing their activity on calcium channel antagonists, useful in cardiovascular applications (Gupta & Misra, 2008).
Cardiotonic Activity : Alabaster et al. (1989) synthesized 6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinone derivatives, evaluating their cardiotonic activity, with some compounds showing significant potency (Alabaster et al., 1989).
Anticancer Activity : Loriga, Vitale, and Paglietti (1998) prepared quinoxalines with methyleneanilino or methyleneaminobenzoylglutamate groups, observing moderate to strong cell-growth inhibition in vitro, suggesting potential anticancer applications (Loriga, Vitale, & Paglietti, 1998).
Apoptosis in Leukemia Cell Lines : Shenoy et al. (2007) studied a quinoline derivative, MDPTQ, observing its effectiveness against leukemia cell lines by inducing apoptosis through mitochondrial membrane potential alteration and reactive oxygen species increase (Shenoy, Vasania, Gopal, & Mehta, 2007).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(diethylaminomethyl)-2,6,8-trimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-6-19(7-2)10-15-13(5)18-16-12(4)8-11(3)9-14(16)17(15)20/h8-9H,6-7,10H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIXQXZUHNZVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(NC2=C(C=C(C=C2C1=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
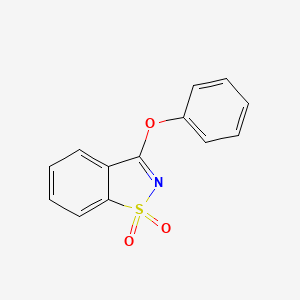
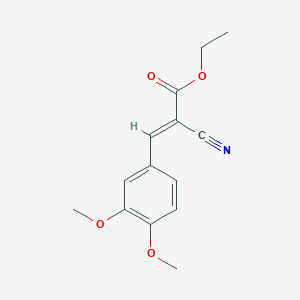
![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5557497.png)
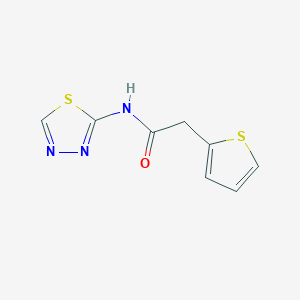
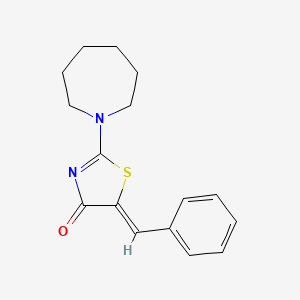
![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)
![ethyl 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate](/img/structure/B5557527.png)


![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)

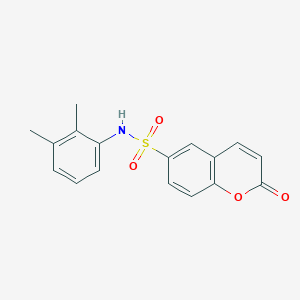
![[2-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenoxy]acetic acid](/img/structure/B5557573.png)
![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)
